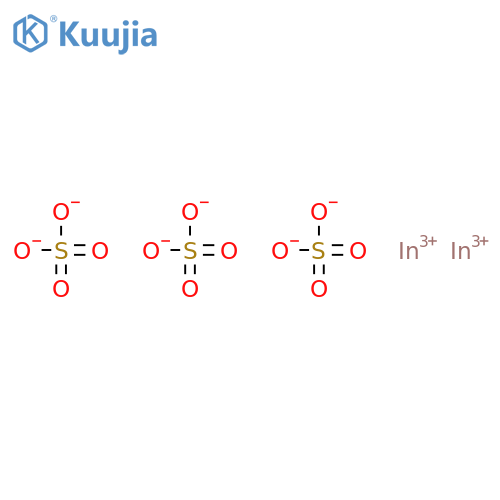Cas no 13464-82-9 (Indium sulfate)

Indium sulfate structure
商品名:Indium sulfate
Indium sulfate 化学的及び物理的性質
名前と識別子
-
- Indium(III) sulfate hydrate
- indium(iii) sulfate anhydrous
- diindium tris(sulphate)
- Indiumsulfatehydratewhitextl
- Indium(III) sulfate
- Indium sulfate
- diindiumtrisulfate
- indisulfat
- INDIUM SULPHATE
- indium(3+)sulfate
- INDIUM(III)SULPHATE
- indiumsequisulfate
- indiumtrisulfate
- Sulfuric acid indium(3+) salt (3:2)
- Indium(Ⅲ) sulfate
- Indium (III) sulfate
- Indium trisulfate
- Diindium trisulfate
- Indium sequisulfate
- Sulfuric acid, indium salt
- Indisulfat [German]
- Indium(3+) sulfate
- Indium sulfate (VAN)
- Sulfuric acid, indium(3+) salt (3:2)
- Sulfuric acid indium(3+) salt
- indium(3+) trisulfate
- 514CE39CG4
- Sulfuric acid, indium(3++) salt (3:2)
- UNII-514CE39CG4
- 3,4-Diaminobutyricacid
- DTXSID50890695
- XGCKLPDYTQRDTR-UHFFFAOYSA-H
- Q2331023
- Indium(III) sulfate, anhydrous
- Indium( cento) sulfate hydrate
- 13464-82-9
- NS00087585
- INDIUM SESQUISULFATE
- AKOS015904099
- MFCD00011059
- Indium(III) sulfate hydrate (99.999%-In) PURATREM
- NSC 84272
- INDIUM SULFATE [MI]
- EINECS 236-689-1
- Indium(III) sulfate, anhydrous, >=98.0% (T)
- DB-230539
- DTXCID701031011
- INDIUM(III)SULFATE
- Indium sulfate (In2(SO4)3)
- NSC-84272
-
- MDL: MFCD00011059
- インチ: 1S/2In.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6
- InChIKey: XGCKLPDYTQRDTR-UHFFFAOYSA-H
- ほほえんだ: [In+3].[In+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-]
計算された属性
- せいみつぶんしりょう: 517.66300
- どういたいしつりょう: 517.662944
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 62.2
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 266
じっけんとくせい
- 色と性状: 無色単斜晶
- 密度みつど: 3.438
- ゆうかいてん: 600°C
- ふってん: 330 °C at 760 mmHg
- ようかいど: Soluble in water.
- すいようせい: Soluble in water.
- PSA: 265.92000
- LogP: -0.77160
- かんど: Hygroscopic
- マーカー: 13,4978
- ようかいせい: 可溶性
Indium sulfate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: S 22:ホコリを吸い込まない。S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S22-S24/25
- RTECS番号:NL1925000
- セキュリティ用語:S22;S24/25
- どくせい:MLD in rabbits: 1.8 g/kg orally; 0.67 mg/kg i.v., McCord et al., J. Ind. Hyg. Toxicol. 24, 243 (1942)
- TSCA:Yes
- ちょぞうじょうけん:倉庫の換気と低温乾燥
Indium sulfate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-4927-10g |
Indium sulfate |
13464-82-9 | (99.999%-In)PURATREM | 10g |
1710.0CNY | 2021-07-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-4927-50g |
Indium sulfate |
13464-82-9 | (99.999%-In)PURATREM | 50g |
6412.0CNY | 2021-07-08 | |
| TRC | I249050-5g |
Indium sulfate |
13464-82-9 | 5g |
$ 235.00 | 2022-06-04 | ||
| abcr | AB209026-25 g |
Indium(III) sulfate, anhydrous, 99.99% (metals basis); . |
13464-82-9 | 99.99% | 25 g |
€140.30 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I811758-100g |
Indium sulfate |
13464-82-9 | ,99.99% metals basis | 100g |
1,197.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096387-10g |
Indium sulfate |
13464-82-9 | 99.999% () | 10g |
¥415 | 2023-09-10 | |
| TRC | I249050-2.5g |
Indium sulfate |
13464-82-9 | 2.5g |
$ 135.00 | 2022-06-04 | ||
| TRC | I249050-10g |
Indium sulfate |
13464-82-9 | 10g |
$ 375.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-VO745-25g |
Indium(III)sulfatehydrate(99.999%-In)PURATREM |
13464-82-9 | ,99.99% metals basis | 25g |
¥509.0 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105872-25g |
Indium sulfate |
13464-82-9 | ,99.99% metals basis | 25g |
¥360.90 | 2023-09-02 |
Indium sulfate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:13464-82-9)Indium sulfate
注文番号:A1208520
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 03:50
価格 ($):404.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:13464-82-9)Indium sulfate
注文番号:LE8670
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:59
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:13464-82-9)硫酸铟
注文番号:LE25911620
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:53
価格 ($):discuss personally
Indium sulfate 関連文献
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
13464-82-9 (Indium sulfate) 関連製品
- 13813-19-9(Sulfuric acid-d2)
- 53597-25-4(SALMINE SULFATE)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:13464-82-9)Indium sulfate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
(CAS:13464-82-9)Indium sulfate










